Cas no 2228993-33-5 (3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol)

3-(2-Bromo-3-nitrophenyl)methylazetidin-3-ol is a brominated nitroaromatic compound featuring an azetidine ring with a hydroxyl substituent at the 3-position. This structure offers versatile reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both bromo and nitro functional groups enables selective transformations, such as nucleophilic substitutions or reductions, while the azetidin-3-ol moiety provides a constrained scaffold for further derivatization. Its well-defined stereochemistry and stability under controlled conditions enhance its utility in medicinal chemistry research, where precise structural modifications are critical. Suitable for use in cross-coupling reactions and heterocyclic synthesis, this compound is a practical choice for targeted molecular design.
3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol structure
2228993-33-5 structure
Product Name:3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol
CAS No:2228993-33-5
MF:C10H11BrN2O3
MW:287.109941720963
CID:5810814
PubChem ID:165643531
Update Time:2025-05-22

3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol
    • EN300-1922136
    • 2228993-33-5
    • 3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
    • Inchi: 1S/C10H11BrN2O3/c11-9-7(4-10(14)5-12-6-10)2-1-3-8(9)13(15)16/h1-3,12,14H,4-6H2
    • InChI Key: QCMLRTYSHSEEFI-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1CC1(CNC1)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 285.99530g/mol
  • Monoisotopic Mass: 285.99530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 78.1Ų

3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1922136-0.05g
3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
2228993-33-5
0.05g
$1020.0 2023-09-17
Enamine
EN300-1922136-0.1g
3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
2228993-33-5
0.1g
$1068.0 2023-09-17
Enamine
EN300-1922136-0.25g
3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
2228993-33-5
0.25g
$1117.0 2023-09-17
Enamine
EN300-1922136-0.5g
3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
2228993-33-5
0.5g
$1165.0 2023-09-17
Enamine
EN300-1922136-1.0g
3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
2228993-33-5
1g
$1214.0 2023-06-02
Enamine
EN300-1922136-2.5g
3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
2228993-33-5
2.5g
$2379.0 2023-09-17
Enamine
EN300-1922136-5.0g
3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
2228993-33-5
5g
$3520.0 2023-06-02
Enamine
EN300-1922136-10.0g
3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
2228993-33-5
10g
$5221.0 2023-06-02
Enamine
EN300-1922136-1g
3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
2228993-33-5
1g
$1214.0 2023-09-17
Enamine
EN300-1922136-5g
3-[(2-bromo-3-nitrophenyl)methyl]azetidin-3-ol
2228993-33-5
5g
$3520.0 2023-09-17

3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol Related Literature

Additional information on 3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol

Comprehensive Overview of 3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol (CAS No. 2228993-33-5): Properties, Applications, and Research Insights

The compound 3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol (CAS No. 2228993-33-5) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique azetidine core and bromo-nitro aromatic substitution pattern, this compound serves as a versatile intermediate for synthesizing biologically active molecules. Its structural features, including the hydroxyl group and nitro functionality, make it a valuable building block in medicinal chemistry, particularly for designing enzyme inhibitors and receptor modulators.

Recent studies highlight the growing demand for nitrogen-containing heterocycles like azetidines due to their role in improving drug bioavailability and metabolic stability. The 2-bromo-3-nitrophenyl moiety in 3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol offers reactive sites for cross-coupling reactions, enabling the creation of diverse derivatives. Researchers are exploring its potential in cancer therapeutics and neurodegenerative disease research, aligning with trending topics such as targeted drug delivery and small-molecule probes for diagnostics.

From a synthetic chemistry perspective, CAS No. 2228993-33-5 exemplifies the convergence of green chemistry principles and atom economy. Its bromine atom facilitates palladium-catalyzed couplings, while the nitro group can be reduced to amines for further functionalization. This adaptability resonates with the industry's shift toward sustainable synthesis and high-efficiency catalysts, frequently searched topics in academic and industrial forums.

Analytical characterization of 3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm its purity and stereochemistry, critical for applications in asymmetric synthesis. The compound's chiral center at the azetidine ring also makes it relevant to enantioselective catalysis, a hot topic in pharmaceutical manufacturing.

In material science, derivatives of CAS No. 2228993-33-5 have shown promise in developing organic electronic materials due to their π-conjugated systems. This aligns with searches for next-generation semiconductors and OLED components. Furthermore, its thermal stability and solubility profile are being optimized for formulation science, addressing challenges in drug delivery systems.

Safety and handling of 3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol adhere to standard laboratory protocols, emphasizing personal protective equipment (PPE) and waste management. While not classified as hazardous under normal conditions, its nitro group warrants cautious storage away from reducing agents. These precautions reflect broader discussions on lab safety innovations and regulatory compliance in chemical research.

In summary, 3-(2-bromo-3-nitrophenyl)methylazetidin-3-ol (CAS No. 2228993-33-5) bridges multiple disciplines—from drug discovery to advanced materials. Its structural versatility and reactivity underscore its importance in contemporary research, answering frequent queries about scaffold diversification and multistep synthesis optimization. As interest in tailor-made intermediates grows, this compound remains a focal point for innovation.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk